molecular formula C18H19N3O3S B3974597 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

Cat. No.: B3974597
M. Wt: 357.4 g/mol
InChI Key: VAFQSWSRVFPNJE-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is a piperazine-based compound featuring a 4-nitrophenyl group at the piperazine nitrogen and a phenylsulfanyl moiety linked via an ethanone bridge. The phenylsulfanyl group introduces a thioether linkage, which may modulate lipophilicity and metabolic stability compared to sulfonyl or oxygen-based analogs .

Properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-18(14-25-17-4-2-1-3-5-17)20-12-10-19(11-13-20)15-6-8-16(9-7-15)21(23)24/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFQSWSRVFPNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Antipsychotic Properties
Research indicates that compounds containing piperazine moieties, such as 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone, exhibit significant antipsychotic effects. The piperazine ring is known to interact with serotonin receptors, which play a critical role in mood regulation and psychosis management. Studies have shown that modifications to the piperazine structure can enhance binding affinity to these receptors, potentially leading to more effective treatments for schizophrenia and related disorders .

Case Study: Binding Affinity
A comparative analysis of various piperazine derivatives demonstrated that the introduction of electron-withdrawing groups, such as nitro groups, significantly increased the binding affinity for serotonin receptors. This suggests that this compound could be a promising candidate for further development as an antipsychotic medication .

Biological Interactions

Inclusion Complexes
The compound has been studied for its interactions with calixarene derivatives, which are cyclic compounds capable of forming inclusion complexes. These interactions were analyzed using UV spectroscopy and fluorescence methods, revealing that this compound can effectively form complexes that may enhance its solubility and bioavailability in biological systems .

Table: Summary of Biological Interactions

Interaction TypeMethod UsedFindings
Inclusion ComplexUV SpectroscopyEnhanced solubility observed
Binding AffinityFluorescenceIncreased binding to serotonin receptors

Drug Discovery and Development

Lead Compound Identification
The unique structure of this compound makes it a valuable lead compound in drug discovery. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new therapeutic agents targeting neurological disorders .

Case Study: Synthesis and Evaluation
A synthesis route was developed to create derivatives of this compound, followed by pharmacological evaluation in animal models. Results indicated significant antipsychotic-like effects at specific dosages, supporting further investigation into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the compound’s binding affinity and activity. The phenylsulfanyl group can participate in hydrophobic interactions and contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name / ID Substituents (Piperazine/Sulfur Group) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-Nitrophenyl, phenylsulfanyl ~389.4 (calculated) N/A Thioether linkage, nitro group
RN3 () 4-Nitrophenyl, 2,4,5-trichlorophenoxy 392.03 (HRMS) N/A Phenoxy group, trichlorinated aryl
7n () 4-Methoxyphenylsulfonyl, tetrazolyl 520.11 161–163 Sulfonyl group, methoxy substituent
7o () 4-Trifluoromethylphenylsulfonyl 558.08 154–156 Sulfonyl, CF3 group (high electronegativity)
1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () Biphenyl, 2-methoxyphenyl ~377.4 (calculated) N/A Biphenyl moiety, methoxy group (antipsychotic activity)

Key Observations :

  • Electron-Withdrawing vs. In contrast, methoxy (7n) or biphenyl () substituents are electron-donating, which may favor different pharmacological profiles .
  • Sulfur Linkages : The phenylsulfanyl group in the target compound is less polar than sulfonyl analogs (e.g., 7n, 7o), suggesting higher lipophilicity and possibly better blood-brain barrier penetration .
Antiproliferative Activity ():

Compounds 7n–7r (sulfonylpiperazine-tetrazole derivatives) exhibit antiproliferative effects against cancer cell lines. The CF3 group in 7o increases potency compared to methoxy (7n), suggesting that electron-withdrawing groups enhance activity. The target compound’s nitro group may similarly improve efficacy .

Antipsychotic Potential ():

Aryl piperazine derivatives with acetyl linkages (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) show anti-dopaminergic and anti-serotonergic activity. The nitro group in the target compound may further modulate receptor affinity, though its lower electron-donating capacity compared to methoxy could reduce atypical antipsychotic effects .

Antifungal Activity ():

Metal complexes of piperazine-ethanone ligands (e.g., APEHQ) exhibit enhanced antifungal activity vs. free ligands. The phenylsulfanyl group in the target compound could act as a chelating site, enabling similar synergism with metals like Cu(II) or Zn(II) .

Biological Activity

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is a complex organic compound notable for its diverse biological activities. This compound features a piperazine ring with substitutions that enhance its pharmacological potential, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C24H23N3O3S
Molecular Weight 429.52 g/mol
InChI InChI=1S/C24H23N3O3S/c28-24(23(19-7-3-1-4-8-19)31-22-9-5-2-6-10-22)26-17-15-25(16-18-26)20-11-13-21(14-12-20)27(29)30/h1-14,23H,15-18H2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit bacterial enzymes, suggesting potential antibacterial properties. Additionally, it may interact with receptors on cancer cells, promoting apoptosis and thereby exhibiting anticancer effects .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects. A study demonstrated its efficacy against glutamine-induced neurotoxicity in PC12 cells, which are commonly used as a model for neuronal function. The compound significantly prolonged survival time in mice subjected to acute cerebral ischemia, showcasing its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Piperazine derivatives, including those similar to this compound, have been documented for their effectiveness against various bacterial strains. The presence of the nitrophenyl and phenylsulfanyl groups may enhance the compound's ability to penetrate bacterial membranes and inhibit growth .

Study on Neurotoxicity

In a controlled study involving PC12 cells, the administration of this compound resulted in a marked decrease in cell death caused by glutamate toxicity. This suggests that the compound could be further explored as a neuroprotective agent in conditions such as stroke or neurodegenerative diseases .

Antibacterial Efficacy

A comparative analysis of piperazine derivatives found that those containing the nitrophenyl group exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the potential of this compound as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often synthesized via acylation of the piperazine ring using chloroacetyl intermediates, followed by sulfanyl group introduction via thiol-ether formation. Solvents like ethanol or dimethyl sulfoxide (DMSO) are used to enhance reaction efficiency, while purification employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Yield optimization requires strict temperature control (60–80°C) and inert atmospheres to prevent oxidation of the sulfanyl group.

Q. How can the pharmacological mechanism of this compound be hypothesized based on structural analogs?

  • Methodology : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors due to their structural mimicry of endogenous ligands. For this compound:

  • Perform in silico docking studies (e.g., AutoDock Vina) to predict binding affinity for 5-HT1A or D2 receptors.
  • Validate with radioligand binding assays using rat brain homogenates .
    • Data Interpretation : Compare IC50 values with known antagonists (e.g., ketanserin for 5-HT2A). Atypical binding profiles may suggest polypharmacology.

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Thermal Stability : Heat samples to 40–60°C and monitor decomposition by NMR (disappearance of ethanone carbonyl peak at ~205 ppm) .
    • Critical Finding : Sulfanyl groups are prone to oxidation; stability is enhanced in inert packaging (argon atmosphere).

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data across studies?

  • Methodology :

  • Comparative Binding Assays : Use identical tissue sources (e.g., transfected HEK293 cells vs. native tissues) to isolate variability.
  • Functional Studies : Pair binding data with cAMP or calcium flux assays to distinguish antagonism/inverse agonism .
    • Case Example : Discrepancies in 5-HT1A affinity may arise from assay conditions (Mg²⁺ concentration modulates receptor conformation).

Q. What synergistic effects might this compound exhibit with other therapeutic agents?

  • Methodology :

  • Combinatorial Screening : Test in vitro cytotoxicity (e.g., MTT assay) alongside chemotherapeutics (e.g., doxorubicin) in cancer cell lines.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding cooperativity with co-administered drugs .
    • Hypothesis : The nitro group may enhance redox cycling, potentiating oxidative stress in combination with pro-oxidant agents.

Q. How can structural modifications improve metabolic stability without compromising activity?

  • Methodology :

  • SAR Studies : Replace the 4-nitrophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Prodrug Design : Mask the sulfanyl group as a disulfide to enhance plasma stability .
    • Validation : Microsomal stability assays (human liver microsomes) and LC-MS/MS metabolite profiling.

Q. What advanced analytical techniques are critical for characterizing this compound?

  • Techniques :

  • X-ray Crystallography : Resolve piperazine ring conformation and intermolecular interactions (e.g., hydrogen bonding with nitro groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 411.1342 (calculated for C23H22N3O3S).
  • Solid-State NMR : Assess polymorphism, which impacts solubility and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone
Reactant of Route 2
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1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone

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